3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) substitutions.
Propriétés
IUPAC Name |
3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-4-3-5-11(8-9)16(21)20-17-19-12-6-7-13-14(15(12)23-17)18-10(2)22-13/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASKLEZMDLGGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole and benzothiazole rings through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the rings .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Key Metrics:
- Tanimoto and Dice Coefficients : These indices quantify structural overlap using molecular fingerprints. For example, the US-EPA CompTox Dashboard applies a Tanimoto threshold of >0.8 to identify analogs, a method validated for virtual screening and read-across predictions .
- Molecular Networking : LC/MS-based cosine scores (0–1 scale) group compounds with similar fragmentation patterns, aiding in dereplication .
Table 1: Structural Comparison of Tricyclic Benzamide Derivatives
Key Observations :
Heteroatom Arrangement : The target compound’s 3,10-dithia-5,12-diaza core distinguishes it from ’s 4,6-dioxa-10-thia system and ’s 5-thia-1,8,11,12-tetraaza scaffold. These variations influence electronic properties and binding affinities.
Bioactivity and Functional Insights
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 dataset) links structurally similar compounds to shared targets, such as kinase or HDAC inhibition . For instance, aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) underscores the predictive value of structural alignment .
- Kinase Inhibitor Potential: Analogous tricyclic compounds in and show affinity for kinases like GSK3, suggesting the target compound may share similar modes of action due to its heterocyclic core .
Q & A
Q. What are the key challenges in synthesizing this tricyclic benzamide derivative, and how are they addressed methodologically?
The synthesis involves constructing a tricyclic core with sulfur and nitrogen heteroatoms via cyclization reactions. Key challenges include controlling regioselectivity during dithia/diaza ring formation and functionalizing the benzamide group. A stepwise approach is recommended:
- Core assembly : Use sulfur-containing reagents (e.g., Lawesson’s reagent) for cyclization under inert atmospheres to prevent oxidation .
- Functionalization : Introduce the 3-methylbenzamide group via amide coupling (e.g., EDC/HOBt activation) in anhydrous conditions to minimize hydrolysis .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates and final product .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : - and -NMR confirm regiochemistry of the tricyclic core and benzamide substitution patterns. Aromatic protons in the benzamide group typically appear as doublets at δ 7.2–8.1 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H] for C₁₈H₁₃N₃O₃S₂: 383.44) .
- X-ray crystallography : Resolves bond angles and torsion angles in the tricyclic system, critical for understanding steric effects .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 μM suggest high potency) .
- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?
Discrepancies in cyclization pathways (e.g., [1,3]-sigmatropic shifts vs. radical mechanisms) can be addressed via:
- DFT calculations : Compare activation energies of competing pathways using Gaussian or ORCA software. For example, B3LYP/6-31G(d) optimizes transition states for sulfur insertion steps .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Machine learning : Train models on similar tricyclic syntheses to predict optimal catalysts (e.g., Pd/C vs. CuI) .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Stepwise optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature from 25°C to 80°C improves cyclization yields by 30% .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to prevent side reactions during benzamide coupling .
- Flow chemistry : Continuous flow systems enhance reproducibility in diazotization steps, reducing byproduct formation .
Q. How does the compound’s electronic structure influence its binding to biological targets?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets (e.g., hydrogen bonding between benzamide carbonyl and kinase residues) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing methyl vs. methoxy groups) with IC₅₀ values .
- Spectroscopic probes : Fluorescent labeling (e.g., FITC conjugation) tracks cellular uptake and target engagement in real-time .
Methodological Recommendations
- Contradiction resolution : Cross-validate NMR and X-ray data to confirm regiochemistry discrepancies in cyclization products .
- Advanced purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity in pharmacological assays .
- Toxicity profiling : Conduct Ames tests and hepatocyte viability assays early to prioritize lead candidates .
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